molecular formula C20H16O8 B14903854 4-Demethyl Daunomycinone

4-Demethyl Daunomycinone

Cat. No.: B14903854
M. Wt: 384.3 g/mol
InChI Key: XYDJGVROLWFENK-XRDRKEPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Demethyl Daunomycinone is a metabolite of Daunorubicin, an anthracycline antibiotic used in cancer treatment. This compound is found in liver microsomes and has a molecular formula of C20H16O8 with a molecular weight of 384.34 . It is known for its role in the metabolic pathway of Daunorubicin, contributing to its pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Demethyl Daunomycinone involves protecting the 13-keto group of the compound, followed by sulfonylation of the 4-hydroxy group . This process is crucial for obtaining the desired compound with high purity and yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques such as protection-deprotection strategies and selective functional group transformations.

Chemical Reactions Analysis

Types of Reactions: 4-Demethyl Daunomycinone undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4-Demethyl Daunomycinone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:

    Chemistry: Used as a reference standard in analytical chemistry for studying the metabolic pathways of anthracyclines.

    Biology: Investigated for its role in cellular metabolism and its effects on various biological processes.

    Medicine: Studied for its potential therapeutic effects and its role in the metabolism of Daunorubicin, contributing to its anticancer properties.

    Industry: Utilized in the development of new pharmaceutical compounds and as a precursor in the synthesis of other anthracycline derivatives.

Mechanism of Action

The mechanism of action of 4-Demethyl Daunomycinone involves its interaction with DNA . It intercalates into the DNA strands, disrupting the replication and transcription processes. This action is similar to that of Daunorubicin, leading to the inhibition of cancer cell proliferation. The compound targets topoisomerase II, an enzyme crucial for DNA replication, thereby inducing apoptosis in cancer cells.

Comparison with Similar Compounds

4-Demethyl Daunomycinone is unique compared to other similar compounds due to its specific structural features and metabolic role . Some similar compounds include:

    Daunorubicin: The parent compound from which this compound is derived.

    Doxorubicin: Another anthracycline antibiotic with similar anticancer properties.

    Epirubicin: A derivative of Daunorubicin with a different stereochemistry, leading to distinct pharmacological effects.

    Idarubicin: A synthetic analog of Daunorubicin with enhanced efficacy and reduced cardiotoxicity.

These compounds share a common anthracycline structure but differ in their specific functional groups and pharmacological profiles, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C20H16O8

Molecular Weight

384.3 g/mol

IUPAC Name

(9S)-9-acetyl-4,6,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C20H16O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,11,22-23,25,27-28H,5-6H2,1H3/t11?,20-/m0/s1

InChI Key

XYDJGVROLWFENK-XRDRKEPISA-N

Isomeric SMILES

CC(=O)[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O

Origin of Product

United States

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